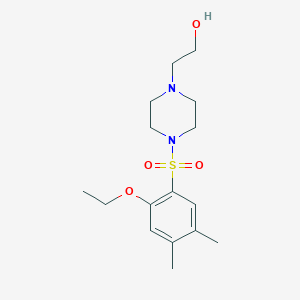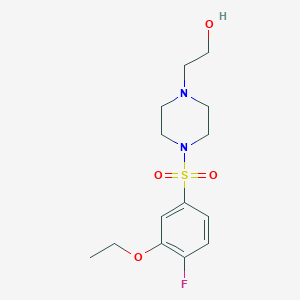
2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a piperazine derivative . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C14H21FN2O4S . It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a fluorophenyl group .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.39g/mol. More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
- A new sulfonate reagent, closely related to 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, was synthesized for analytical derivatization in liquid chromatography, demonstrating its utility in sensitive detection post-tagging to an analyte (Wu et al., 1997).
Carbohydrate Chemistry
- The compound was evaluated for its role in the protection of hydroxyl groups within the field of carbohydrate chemistry, showcasing its effectiveness and stability under specific conditions (Spjut, Qian, & Elofsson, 2010).
Metabolism Research
- Research on a novel antidepressant closely related to this compound highlighted its oxidative metabolism through various enzymatic pathways, contributing significantly to the understanding of its biotransformation (Hvenegaard et al., 2012).
PI3Kα Inhibition
- Studies on Phosphoinositide-3-kinase inhibitors identified a gem-dimethylbenzylic alcohol analog, related to 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, with good in vitro efficacy and pharmacokinetic parameters, offering insights into therapeutic targets (Lanman et al., 2014).
Receptor Antagonism
- Extended derivatives of the N-arylsulfonyindole scaffold, sharing a structural similarity with the compound, were designed and identified as new 5-HT6 receptor modulators, providing valuable information for developing novel therapeutic agents (Vera et al., 2016).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential applications in pharmaceuticals . As the piperazine moiety is widely employed in various drugs , there may be potential for this compound in drug development.
Propiedades
IUPAC Name |
2-[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSMKCGVUNVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

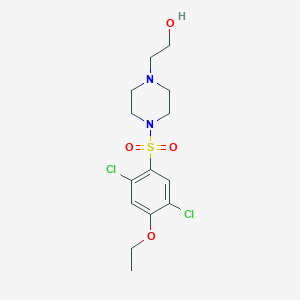
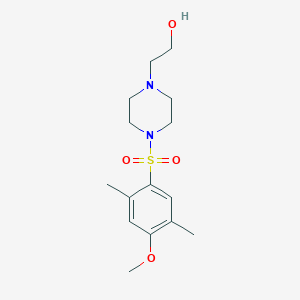

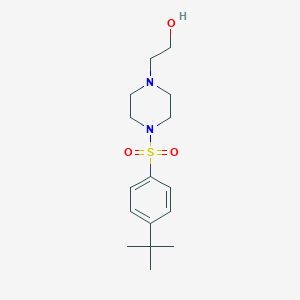
![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

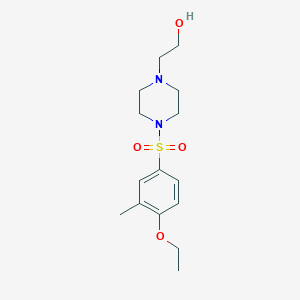
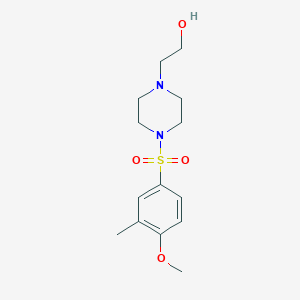
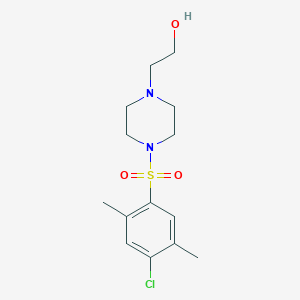
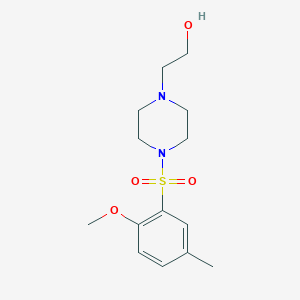
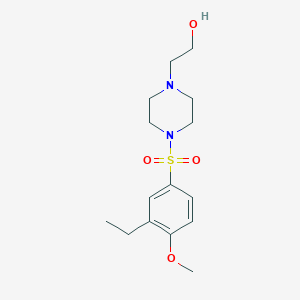
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
